1H-Imidazole-2-carboxylic acid

Vue d'ensemble

Description

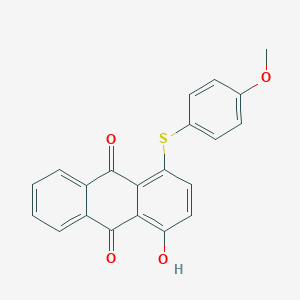

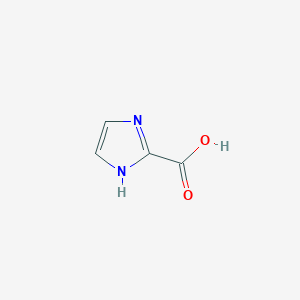

1H-Imidazole-2-carboxylic acid is a derivative of imidazole, which is a five-membered planar ring containing two nitrogen atoms at non-adjacent positions. This compound is part of a broader class of imidazoles that have been extensively studied due to their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, 1H-imidazoles have been synthesized and tested for biological activity, indicating a clear structure-activity relationship . Additionally, the preparation of 1H-imidazole-1-yl-substituted compounds has been described, showing the importance of the distance between the imidazole and carboxylic acid groups for optimal potency . Moreover, 1H-imidazol-4(5H)-ones have been used as nucleophilic α-amino acid equivalents in asymmetric synthesis, demonstrating the versatility of imidazole derivatives in constructing complex molecules10.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity and interaction with other molecules. For example, the introduction of an ethyl chain at C5 of the 1,2,4-tris(4-hydroxyphenyl)-1H-imidazole caused hormonal activity in estrogen receptor-positive cells . The imidazo[1,5-a]pyridine skeleton has also been used to generate new types of stable N-heterocyclic carbenes, showcasing the structural diversity of imidazole-based compounds .

Chemical Reactions Analysis

Imidazole and its derivatives participate in a variety of chemical reactions. The ionic liquid 1,3-disulfonic acid imidazolium hydrogen sulfate has been used as a catalyst for the preparation of certain compounds under solvent-free conditions . Imidazole has also been crystallized with different aromatic carboxylic acids, leading to the formation of hydrogen-bonding salts and demonstrating the role of imidazole in proton transfer reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The strong N-H…O and O-H…O hydrogen bonds define the supramolecular architecture of the salts formed between imidazole and aromatic acids . The photoluminescent properties of Cd(II) coordination polymers based on 1H-imidazole-4-carboxylic acid also highlight the unique characteristics of these compounds . Furthermore, the thermal stability of imidazole-based salts has been investigated, providing insights into their potential applications .

Applications De Recherche Scientifique

-

Scientific Field: Medicine

- Application: 1H-Imidazole-2-carboxylic acid has been identified as a core metal-binding pharmacophore (MBP) to target multiple B1 Metallo-β-Lactamases (MBLs), which are a significant cause of resistance to β-lactam antimicrobial .

- Method of Application: The structural optimization of 1H-imidazole-2-carboxylic acid and its substituents has been reported. The replacement of 1H-imidazole-2-carboxylic acid with other structurally highly similar MBPs resulted in decreased MBL inhibition .

- Results: Further studies identified more potent inhibitors to MBLs. Some compounds at 1 µg/ml were able to reduce meropenem MIC by at least 16-fold .

-

Scientific Field: Synthetic Chemistry

- Application: 1H-Imidazole-2-carboxylic acid plays a role in the synthesis of biologically active molecules .

- Method of Application: The structural optimization of 1H-imidazole-2-carboxylic acid and its substituents has been reported .

- Results: The replacement of 1H-imidazole-2-carboxylic acid with other structurally highly similar MBPs resulted in decreased MBL inhibition .

-

Scientific Field: Industry

-

Scientific Field: Organic Synthesis

- Application: 1H-Imidazole-2-carboxylic acid is used in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

- Method of Application: The bonds constructed during the formation of the imidazole are emphasized .

- Results: The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

-

Scientific Field: Therapeutic

- Application: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Method of Application: Various kinds of synthetic routes for imidazole and their derived products have been summarized .

- Results: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

-

Scientific Field: Industrial Chemistry

-

Scientific Field: Organic Chemistry

- Application: 1H-Imidazole-2-carboxylic acid is used in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

- Method of Application: The bonds constructed during the formation of the imidazole are emphasized .

- Results: The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

-

Scientific Field: Biological Evaluation

- Application: 1H-Imidazole-2-carboxylic acid has been identified as a core metal-binding pharmacophore (MBP) to target multiple B1 MBLs .

- Method of Application: Structural optimization of 1H-imidazole-2-carboxylic acid and its substituents has been reported .

- Results: Further SAR studies identified more potent inhibitors to MBLs .

-

Scientific Field: Industrial Chemistry

-

Scientific Field: Therapeutic

Safety And Hazards

Orientations Futures

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Propriétés

IUPAC Name |

1H-imidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-4(8)3-5-1-2-6-3/h1-2H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWMCFOWDYFYLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

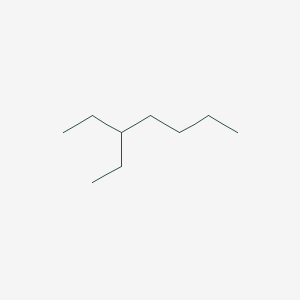

C1=CN=C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341598 | |

| Record name | 1H-Imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole-2-carboxylic acid | |

CAS RN |

16042-25-4 | |

| Record name | 1H-Imidazole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16042-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016042254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-IMIDAZOLE-2-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAZOLE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9G6515VC1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid, [(2,5-dimethylphenyl)thio]-](/img/structure/B96516.png)

![Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-](/img/structure/B96523.png)